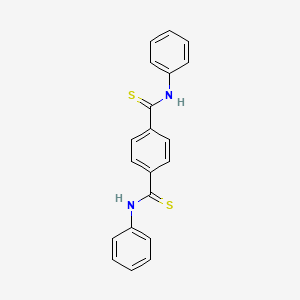
1,4-Benzenedicarbothioamide, N,N'-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarbothioamide, N,N’-diphenyl- is an organic compound with the molecular formula C20H16N2S2 It is a derivative of benzenedicarbothioamide, where the hydrogen atoms on the nitrogen atoms are replaced by phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarbothioamide, N,N’-diphenyl- can be synthesized through several methods. One common synthetic route involves the reaction of terephthalonitrile with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenedicarbothioamide, N,N’-diphenyl- often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarbothioamide, N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Benzenedicarbothioamide, N,N’-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarbothioamide, N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarbothioamide: The parent compound without the phenyl substitutions.
N,N’-Diphenyl-1,4-phenylenediamine: A related compound with similar structural features.
1,4-Dimethylbenzene: Another benzene derivative with different substituents
Uniqueness
1,4-Benzenedicarbothioamide, N,N’-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl groups enhances its stability and reactivity compared to its parent compound and other similar derivatives.
Propriétés
Numéro CAS |
59411-79-9 |
|---|---|
Formule moléculaire |
C20H16N2S2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-N,4-N-diphenylbenzene-1,4-dicarbothioamide |
InChI |
InChI=1S/C20H16N2S2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h1-14H,(H,21,23)(H,22,24) |
Clé InChI |
GXQBMSGBZKNBIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)C(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)


![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)








